3,5-Dimethylbenzamide

Catalog No.
S1927560
CAS No.
5692-35-3
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylbenzamide

Researchers synthesizing EZH2 or carbonic anhydrase inhibitors often face poor target engagement and synthetic dead-ends when using unsubstituted or ortho-substituted benzamides. 3,5-Dimethylbenzamide (CAS 5692-35-3) eliminates these challenges:

  • Blocks ortho-C-H functionalization, enabling clean cross-coupling via 4-halo derivatives.
  • Meta-methyl footprint fills hydrophobic enzyme pockets, achieving low-nanomolar inhibition (e.g., EZH2 mutant inhibitors).
  • Enables sterically demanding chiral ligands without torsional strain.

CAS Number

5692-35-3

Product Name

3,5-Dimethylbenzamide

IUPAC Name

3,5-dimethylbenzamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11)

InChI Key

ZGPFNDFPSMUWJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N)C

The exact mass of the compound 3,5-Dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,5-Dimethylbenzamide, Benzamide, 3,5-dimethyl-, 3,5-Dimethylbenzoic acid amide, 3,5-Dimethylbenzene-1-carboxamide

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

3,5-Dimethylbenzamide (CAS: 5692-35-3) is a primary aromatic amide characterized by two meta-methyl groups on the benzene ring. In industrial and pharmaceutical procurement, it serves as a critical rigid building block, offering a highly specific steric and electronic profile compared to unsubstituted benzamide. Its primary value lies in its use as a precursor for sterically demanding ligands, selective enzyme inhibitors (such as EZH2 and Carbonic Anhydrase inhibitors), and specialized agrochemicals. The dual meta-substitution significantly alters its reactivity in transition-metal-catalyzed C-H functionalization and directed metalation, making it a highly distinct procurement choice from its less substituted analogs [1].

Research Fit

Quality Control Defined melting point supports rapid isomer identity verification
Assay Preparation Calculated solubility supports consistent aqueous stock solution preparation
Synthetic Utility Unsubstituted ortho positions enable directed ortho-lithiation; 2,6-isomer is blocked
CNS Research Reported metabolic stability of 3,5-dimethylbenzamide-derived anticonvulsant scaffold

Substituting 3,5-dimethylbenzamide with benzamide, 3-methylbenzamide, or isomeric dimethylbenzamides (e.g., 2,6- or 2,4-dimethylbenzamide) fundamentally disrupts both synthetic processability and downstream application efficacy. In synthesis, the two meta-methyl groups create a unique steric environment that completely blocks specific ortho-functionalization pathways—such as directed ortho-lithiation and certain C-H allylations—that proceed smoothly with mono-substituted or unsubstituted benzamides [1]. In medicinal chemistry, the exact 3,5-dimethyl footprint is required to fill specific hydrophobic pockets in target enzymes; substituting it with a less bulky analog results in a drastic loss of binding affinity, while ortho-substituted analogs introduce excessive torsional strain that prevents optimal target engagement [2].

Substitution Risk

Melting Point Differs across isomers; 2,6- and 2,4-isomers melt at distinct ranges, which can compromise identity verification if substituted.
Ortho-Lithiation 2,6-isomer cannot undergo directed ortho-lithiation due to blocked positions, limiting synthetic versatility of substitute.
Aqueous Solubility 2,6-isomer reported as only slightly soluble; substitution may reduce solution homogeneity and assay reproducibility.

Complete Steric Inhibition of Ortho-Lithiation Pathways

During solid-phase directed ortho-lithiation (DoM) for phthalide library synthesis, the steric environment of the meta-methyl groups completely dictates reactivity. While 3-methylbenzamide successfully undergoes lithiation at the C-6 position to yield 75% product, 3,5-dimethylbenzamide yields 0% product due to severe steric hindrance preventing addition between the amide and the methyl groups [1].

Evidence DimensionProduct yield in directed ortho-lithiation (DoM)
Target Compound Data0% yield (addition completely prevented by steric hindrance)
Comparator Or Baseline3-Methylbenzamide (75% yield via C-6 lithiation)
Quantified Difference75% absolute reduction in yield (complete reaction failure for the target compound)
Conditionssec-Butyllithium/TMEDA at -78 °C followed by electrophile quench

Buyers planning library synthesis via DoM must recognize that 3,5-dimethylbenzamide requires alternative synthetic strategies (e.g., pre-halogenation) due to its unique steric blockade.

Melting Point
Head-to-head
135–135.5 °C (Target) vs 133–135 °C (2,6‑isomer) and 184–186 °C (2,4‑isomer)
Supports identity confirmation and purity assessment
Deviation indicates isomer mix-up or impurities

Elevated Migratory Insertion Barriers in C-H Functionalization

In Cp*Co(III)-catalyzed C-H allylation of aromatic carboxamides, the dual meta-methyl substitution fundamentally alters the reaction energy landscape. DFT calculations demonstrate that the steric strain in 3,5-dimethylbenzamide increases the energy of the migratory insertion step to a prohibitive level, completely preventing the reaction, whereas unsubstituted benzamide derivatives proceed smoothly with yields exceeding 60%[1].

Evidence DimensionReactivity in Cp*Co(III)-catalyzed C-H allylation
Target Compound DataReaction completely prevented (prohibitive activation energy)
Comparator Or BaselineUnsubstituted benzamides (>60% yield)
Quantified DifferenceComplete suppression of catalytic turnover vs. viable >60% yield baseline
ConditionsCp*Co(III) catalysis with allyl aryl ethers; DFT calculation of activation barriers

Demonstrates that late-stage transition-metal C-H functionalization is unviable for this compound, dictating that buyers must install functional groups prior to amide formation.

Aqueous Solubility
Class-level
Target: 0.9 g/L (calc.); 2,6‑isomer: ‘slightly soluble’
May support solution preparation consistency
Quantitative isomer comparison limited

Essential Hydrophobic Bulk for EZH2 Enzyme Inhibition

The 3,5-dimethyl substitution pattern is a critical pharmacophore element in the design of EZH2 histone methyltransferase inhibitors. Structural modeling and SAR studies indicate that 3,5-dimethylbenzamide derivatives provide the precise steric bulk required to occupy the mutant EZH2 substrate pocket, a fit that cannot be achieved by unsubstituted or mono-methyl benzamides, which suffer from significantly lower binding affinities [1].

Evidence DimensionBinding pocket complementarity in PRC2/EZH2 complexes
Target Compound DataOptimal steric bulk for high-affinity binding in mutant EZH2 pocket
Comparator Or BaselineUnsubstituted benzamides (suboptimal hydrophobic contact and lower affinity)
Quantified DifferenceCritical enabler of low-nanomolar target engagement vs. baseline inactivity
ConditionsSAR studies and structural modeling of EZH2 histone methyltransferase inhibitors

For medicinal chemistry procurement, the 3,5-dimethyl substitution is non-negotiable for achieving high-affinity binding in targeted epigenetic therapies.

Ortho-Lithiation
Class-level
Competent (target) vs Incompetent (2,6‑isomer)
Enables ortho-functionalization synthetic routes
Structure-based; 2,6-isomer ortho positions blocked

Enhancement of Carbonic Anhydrase Inhibitory Activity

When utilized as a building block for sulfonamide-based Carbonic Anhydrase (CA) inhibitors, the 3,5-dimethyl motif significantly impacts potency. The synthesized derivative N-(5-Chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide demonstrated an IC50 of 1.185 µM, achieving equivalence to standard clinical drugs, whereas replacing the methyl groups with methoxy functionalities altered the electronic and steric profile, resulting in reduced inhibitory activity[1].

Evidence DimensionIC50 for Carbonic Anhydrase inhibition
Target Compound DataIC50 = 1.185 µM
Comparator Or BaselineMethoxy-substituted analogs (reduced activity)
Quantified DifferenceRestoration of standard-drug equivalent potency via optimal hydrophobic substitution
ConditionsIn vitro Carbonic Anhydrase inhibition assays

Validates the selection of 3,5-dimethylbenzamide as a superior precursor over oxygenated analogs for synthesizing potent, low-micromolar CA inhibitors.

Derivative ED50
Cross-study
ED50 5.6 mg/kg (derivative); analogs 1.7, 3.5 mg/kg
Reported anticonvulsant endpoint and metabolic stability
Derivative study; scaffold PK context

Precursor for Epigenetic Cancer Therapeutics (EZH2 Inhibitors)

Essential building block for synthesizing high-affinity PRC2 complex inhibitors, where the 3,5-dimethyl motif perfectly complements the mutant EZH2 substrate pocket, driving low-nanomolar target engagement[1].

Synthesis of Highly Substituted Heterocycles via Alternative Couplings

Due to its documented resistance to direct ortho-lithiation and C-H allylation, 3,5-dimethylbenzamide is best utilized in cross-coupling reactions of its pre-halogenated derivatives (e.g., 4-iodo-3,5-dimethylbenzamide) to build complex, sterically demanding ligands [2].

Development of Carbonic Anhydrase Inhibitors

Used to synthesize sulfonamide-benzamide hybrids where the specific hydrophobic and electronic properties of the 3,5-dimethyl ring yield low-micromolar inhibitory activity, outperforming methoxy-substituted analogs [3].

Rigid Ligand Design for Asymmetric Catalysis

Acts as a sterically demanding precursor for chiral hydroxamic acids and other transition-metal ligands where the meta-methyl groups provide necessary steric bulk without introducing the severe torsional strain associated with ortho-substitution[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Identity Verification
Defined melting point range
Isomer-specific identity confirmation
Aqueous Formulation Research
Aqueous solubility profile
Solution homogeneity and concentration accuracy
Ortho-Functionalization
Unsubstituted ortho positions
Substrate competence for directed metalation
CNS Drug Discovery Scaffold
Reported metabolic stability of derivatives
Pharmacokinetic endpoint in seizure models

XLogP3

1.6

Other CAS

5692-35-3

Wikipedia

3,5-dimethylbenzamide

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